molecular formula C7H15N B074177 2-Propylpyrrolidine CAS No. 1121-44-4

2-Propylpyrrolidine

Cat. No.: B074177
CAS No.: 1121-44-4
M. Wt: 113.2 g/mol
InChI Key: ICALDHCMXFGLBN-UHFFFAOYSA-N
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Description

2-Propylpyrrolidine is an organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a propyl group attached to the second carbon of the pyrrolidine ring. The molecular weight of this compound is 113.2007 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1,4-dibromobutane with ammonia can yield pyrrolidine, which can then be alkylated with propyl halides under basic conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic hydrogenation of pyrrole derivatives. This method ensures high yields and purity of the final product. The reaction conditions often include elevated temperatures and pressures, along with the use of metal catalysts such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions: 2-Propylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

    Biology: This compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the propyl group.

    2-Methylpyrrolidine: Similar structure with a methyl group instead of a propyl group.

    2-Ethylpyrrolidine: Contains an ethyl group at the second carbon position.

Uniqueness: 2-Propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .

Properties

IUPAC Name

2-propylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-4-7-5-3-6-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICALDHCMXFGLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396532
Record name 2-propylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-44-4
Record name 2-propylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propylpyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 2-propylpyrrolidine be synthesized?

A1: One method for synthesizing this compound involves the catalytic transformation of furan amines. [] While the provided abstract doesn't detail the specific reaction conditions for this compound, it highlights the potential of this approach for creating pyrrolidine homologs. Further investigation into the full research paper would be needed for a comprehensive understanding of the reaction conditions and yields.

Q2: Are there alternative synthesis pathways for this compound?

A2: Yes, the reaction of 2-alkyltetrahydropyrans with aniline over activated alumina can yield this compound. [] Specifically, this research focuses on the reaction of 2-ethyltetrahydropyran with aniline, resulting in various products, including 1-phenyl-2-propylpyrrolidine. This suggests that using a 2-propyltetrahydropyran as a starting material in a similar reaction setup could lead to the formation of this compound.

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